molecular formula C15H13ClO2 B1280455 4-Benzyloxyphenylacetyl Chloride CAS No. 39188-62-0

4-Benzyloxyphenylacetyl Chloride

Cat. No.: B1280455
CAS No.: 39188-62-0
M. Wt: 260.71 g/mol
InChI Key: GZAGJMNAVUCWGM-UHFFFAOYSA-N
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Description

4-Benzyloxyphenylacetyl Chloride, also known as 4-(Benzyloxy)phenylacetyl Chloride, is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenylacetyl chloride moiety. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzyloxyphenylacetyl Chloride can be synthesized through the reaction of 4-benzyloxyphenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride . The reaction is as follows:

4-Benzyloxyphenylacetic Acid+SOCl24-Benzyloxyphenylacetyl Chloride+SO2+HCl\text{4-Benzyloxyphenylacetic Acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Benzyloxyphenylacetic Acid+SOCl2​→4-Benzyloxyphenylacetyl Chloride+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored under an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxyphenylacetyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-benzyloxyphenylacetic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

    Hydrolysis: Typically carried out in aqueous or basic conditions.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed:

Scientific Research Applications

4-Benzyloxyphenylacetyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Benzyloxyphenylacetyl Chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

    4-Methoxyphenylacetyl Chloride: Similar structure but with a methoxy group instead of a benzyloxy group.

    4-Hydroxyphenylacetyl Chloride: Contains a hydroxy group instead of a benzyloxy group.

    4-Chlorophenylacetyl Chloride: Contains a chloro group instead of a benzyloxy group.

Uniqueness: 4-Benzyloxyphenylacetyl Chloride is unique due to the presence of the benzyloxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where the benzyloxy group plays a crucial role .

Properties

IUPAC Name

2-(4-phenylmethoxyphenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAGJMNAVUCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463466
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39188-62-0
Record name 4-Benzyloxyphenylacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxyphenylacetyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In this example, 6.05 g of 4-benzyloxyphenylacetic acid obtained as in Example 1, is dissolved in 125 ml of thionyl chloride, and boiled for 4 hours. Excess thionyl chloride is distilled off under reduced pressure, and the residue is dried, whereby 4-benzyloxyphenylacetic acid chloride is obtained. The thus obtained product is then dissolved in 25 ml of anhydrous benzene, and the resulting solution is added dropwise to 8.3 g of triethyl phosphite in a nitrogen gas stream with stirring under ice cooling.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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